1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring via a sulfonyl group
Preparation Methods
The synthesis of 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and piperazine derivatives.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or sodium hydroxide.
Chemical Reactions Analysis
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted piperazine derivatives.
Scientific Research Applications
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role in modulating enzyme activity and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone can be compared with other compounds containing the benzo[d][1,3]dioxole moiety:
Similar Compounds: Examples include 1,3-benzodioxole-5-propanal and various benzo[d][1,3]dioxole derivatives used in medicinal chemistry.
Uniqueness: The presence of the sulfonyl-piperazine linkage in this compound distinguishes it from other benzo[d][1,3]dioxole derivatives, potentially offering unique biological activities and therapeutic potential.
Biological Activity
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H21N2O5S and a molecular weight of 375.4 g/mol. Its structure comprises a piperazine ring linked to a benzo[d][1,3]dioxole moiety through a sulfonyl group, which is critical for its biological interactions.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 946213-87-2 |
Molecular Formula | C19H21N2O5S |
Molecular Weight | 375.4 g/mol |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Effects : The compound has shown potential in treating depression and anxiety disorders by modulating serotonin-dependent neurological activity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in infection control .
- Neuroprotective Effects : The unique structural motifs may confer neuroprotective properties, potentially useful in conditions like Parkinson's disease .
The mechanism of action involves interactions with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage with enzymes or receptors, modulating their activity through hydrogen bonding and electrostatic interactions. Additionally, the sulfonyl group enhances the compound's reactivity and binding affinity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antidepressant Activity : A study demonstrated that compounds with similar structures effectively reduced symptoms of depression in animal models by enhancing serotonergic signaling pathways .
- Antimicrobial Evaluation : In vitro assessments revealed that derivatives exhibited significant antibacterial activity against various pathogens, suggesting their potential as therapeutic agents .
- Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its relevance in neurodegenerative disease research .
Properties
IUPAC Name |
1-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-13(19)17-5-7-18(8-6-17)25(20,21)10-2-9-22-14-3-4-15-16(11-14)24-12-23-15/h3-4,11H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMIAYXPRHUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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